Predicted Boiling Point and Density Differentiate 7-Chloro-1,2,3,4-tetrahydrophenazine from the Unsubstituted Parent
SciFinder-predicted physicochemical properties reveal that 7-chloro-1,2,3,4-tetrahydrophenazine exhibits a higher boiling point (370.5 ± 37.0 °C at 760 Torr) and a greater density (1.295 ± 0.06 g/cm³ at 20 °C) compared to the unsubstituted 1,2,3,4-tetrahydrophenazine (CAS 4829-73-6). The chlorine atom increases molecular weight and alters intermolecular interactions, directly impacting distillation conditions and solvent partitioning during purification . The unsubstituted parent, with a molecular weight of 184.23 g/mol, lacks this halogen-induced shift in physical properties .
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 370.5 ± 37.0 °C (760 Torr); Density: 1.295 ± 0.06 g/cm³ (20 °C) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydrophenazine (CAS 4829-73-6); MW 184.23 g/mol; predicted BP and density not explicitly reported in the same datasheet but expected to be lower based on molecular weight. |
| Quantified Difference | Molecular weight increase of 34.45 g/mol (18.7% increase) due to chlorine substitution. |
| Conditions | SciFinder predicted values at standard pressure and temperature. |
Why This Matters
For procurement, these differences dictate distillation parameters, solvent extraction efficiency, and shipping/storage classification, making the unsubstituted compound an unsuitable process surrogate.
